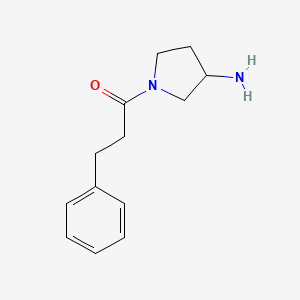

1-(3-Aminopyrrolidin-1-yl)-3-phenylpropan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12-8-9-15(10-12)13(16)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUZRYBMECHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one

**An In-depth Technical Guide to the

Mechanism of Action of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one**

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract: The compound this compound represents a novel chemical entity with significant therapeutic potential, yet its mechanism of action remains uncharacterized in publicly accessible literature. This guide provides a comprehensive, theoretical framework for elucidating its biological activity. By dissecting its core structural motifs—the 3-aminopyrrolidine moiety and the 3-phenylpropan-1-one scaffold—we postulate a primary and a secondary hypothetical mechanism of action. This document serves as a strategic roadmap for investigation, detailing robust experimental protocols, from initial target screening to in-depth cellular and signaling pathway analysis. Our approach is grounded in established pharmacological principles and structure-activity relationships of analogous compounds, offering a scientifically rigorous starting point for the comprehensive evaluation of this promising molecule.

Introduction and Structural Rationale

The rational design and development of novel therapeutics hinge on a deep understanding of their mechanism of action (MoA). The subject of this guide, this compound, is a synthetic compound for which no biological activity data has been formally published. However, its chemical architecture provides compelling clues to its potential pharmacological profile. The molecule is a conjugate of two well-established pharmacophores:

-

3-Phenylpropan-1-one Scaffold: This core is present in a variety of bioactive molecules. Derivatives of this scaffold have been reported to exhibit a range of activities, including inhibition of cyclooxygenase (COX) enzymes, modulation of nicotinic acetylcholine receptors (nAChRs), and broad anti-inflammatory and cytotoxic effects.[1][2][3][4]

-

3-Aminopyrrolidine Moiety: The pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[5] Its derivatives are known to target a wide array of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes, often conferring favorable pharmacokinetic properties.[6][7][8] Specifically, the 3-aminopyrrolidine scaffold has been explored for the development of dual Abl and PI3K kinase inhibitors for cancer therapy.[8]

The combination of these two moieties suggests the potential for synergistic or multi-target activity. This guide will therefore focus on a primary hypothetical MoA in oncology, specifically targeting interconnected signaling pathways in cancer progression, and a secondary hypothesis in the area of neuroinflammation.

Primary Hypothesis: Dual Inhibition of PI3K/Akt and CXCR4 Pathways in Oncology

We postulate that this compound functions as a dual antagonist of the PI3K/Akt signaling pathway and the CXCR4 chemokine receptor. This hypothesis is based on the following rationale:

-

The 3-aminopyrrolidine core is a known scaffold for PI3K inhibitors.[8]

-

Pyrrolidine derivatives have been successfully developed as potent CXCR4 antagonists.[5]

-

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.

-

The CXCR4/CXCL12 axis is critical for cancer metastasis, angiogenesis, and tumor cell homing to distant sites.

-

There is significant crosstalk between these two pathways, and their simultaneous inhibition could offer a powerful synergistic anti-cancer effect. A compound with a similar piperidine-propan-1-one structure has been noted to modulate the PI3K/Akt pathway.[9]

Proposed Signaling Pathway

The diagram below illustrates the proposed dual-target mechanism within a cancer cell.

Caption: Proposed dual inhibition of PI3K and CXCR4 signaling pathways.

Experimental Validation Workflow

A multi-tiered approach is required to systematically validate this hypothesis. The workflow is designed to first confirm target engagement and then to characterize the downstream cellular consequences.

Caption: Experimental workflow for validating the dual-target hypothesis.

Detailed Experimental Protocols

-

PI3K Isoform Inhibition Assay (Biochemical):

-

Objective: To determine the inhibitory activity (IC₅₀) of the compound against the four class I PI3K isoforms (α, β, γ, δ).

-

Methodology: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant PI3K isoforms are incubated with the substrate PIP₂ and ATP in the presence of varying concentrations of the test compound. The production of PIP₃ is detected using a fluorescently-labeled PIP₃-binding protein.

-

Data Analysis: Plot percentage of inhibition against log-concentration of the compound and fit to a four-parameter logistic equation to determine IC₅₀ values.

-

-

CXCR4 Radioligand Binding Assay:

-

Objective: To measure the binding affinity (Kᵢ) of the compound for the CXCR4 receptor.

-

Methodology: Perform a competitive binding assay using membranes from a cell line overexpressing human CXCR4 (e.g., CEMx174). Membranes are incubated with a fixed concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α) and a range of concentrations of the test compound.

-

Data Analysis: Measure bound radioactivity and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

-

Western Blot for PI3K Pathway Inhibition:

-

Objective: To confirm that the compound inhibits PI3K signaling in a cellular context.

-

Methodology: Treat a relevant cancer cell line (e.g., MCF-7, known for PI3K pathway dependence) with the compound for 2-4 hours, followed by stimulation with a growth factor (e.g., IGF-1). Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phosphorylated Akt (Ser473) and total Akt.

-

Data Analysis: Quantify band intensity to determine the reduction in Akt phosphorylation relative to total Akt.

-

-

Chemotaxis Assay:

-

Objective: To assess the functional antagonism of CXCR4 by measuring the inhibition of cancer cell migration.

-

Methodology: Use a Boyden chamber assay. Place cancer cells (e.g., MDA-MB-231) pre-treated with the test compound in the upper chamber. Add CXCL12 as a chemoattractant to the lower chamber. After incubation (4-6 hours), stain and count the cells that have migrated through the porous membrane.

-

Data Analysis: Compare the number of migrated cells in treated versus untreated conditions.

-

Predicted Quantitative Data Profile

The following table outlines the expected data profile for a successful dual inhibitor candidate based on this hypothesis.

| Assay Type | Parameter | Predicted Value | Target Pathway |

| PI3Kα FRET Assay | IC₅₀ | < 100 nM | PI3K/Akt |

| PI3Kβ FRET Assay | IC₅₀ | < 500 nM | PI3K/Akt |

| CXCR4 Binding Assay | Kᵢ | < 200 nM | CXCR4 |

| p-Akt Western Blot | IC₅₀ | < 500 nM | PI3K/Akt |

| Chemotaxis Assay | IC₅₀ | < 1 µM | CXCR4 |

| MCF-7 Proliferation | GI₅₀ | < 1 µM | Functional |

Secondary Hypothesis: Modulation of Neuroinflammation via COX-2 and α7-nAChR

As a secondary line of investigation, we hypothesize that the compound may possess neuroprotective properties by modulating key targets in neuroinflammation.

-

Rationale: Phenylpropan-1-one derivatives are known to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins in the central nervous system.[1] Others act as positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (α7-nAChRs), which are implicated in the cholinergic anti-inflammatory pathway.[3] The 3-aminopyrrolidine moiety could contribute to CNS penetration and target affinity.

-

Proposed MoA: Dual activity as a COX-2 inhibitor and an α7-nAChR PAM, leading to a reduction in microglial activation and pro-inflammatory cytokine release.

Experimental Validation

-

COX-1/COX-2 Inhibition Assay:

-

Objective: Determine the IC₅₀ and selectivity for COX-2 over COX-1.

-

Methodology: Use a commercially available enzyme immunoassay kit to measure the conversion of arachidonic acid to prostaglandin H2 by recombinant human COX-1 and COX-2 enzymes.

-

-

α7-nAChR Electrophysiology Assay:

-

Objective: Characterize the compound's effect on α7-nAChR channel function.

-

Methodology: Use two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing human α7-nAChRs. Apply a sub-maximal concentration of acetylcholine (ACh) alone and in combination with the test compound to determine if it potentiates the ACh-induced current.

-

-

LPS-Stimulated Microglia Assay:

-

Objective: Assess the compound's anti-inflammatory effect in a cellular model of neuroinflammation.

-

Methodology: Culture a microglial cell line (e.g., BV-2). Pre-treat cells with the compound, then stimulate with lipopolysaccharide (LPS). Measure the levels of nitric oxide (NO) in the supernatant using the Griess assay and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Conclusion

While this compound is an uncharacterized molecule, its constituent pharmacophores provide a strong basis for rational hypothesis-driven investigation. The proposed primary mechanism—dual inhibition of the PI3K/Akt and CXCR4 pathways—represents a promising strategy for oncology drug discovery. The outlined experimental workflows provide a clear and comprehensive plan to rigorously test this hypothesis. The secondary hypothesis in neuroinflammation offers an alternative therapeutic avenue. This guide serves as a foundational document to unlock the therapeutic potential of this novel chemical entity.

References

-

Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health (NIH). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

-

Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

-

Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. National Institutes of Health (NIH). [Link]

-

Phenyl propanoid derivatives a. Prenylated flavones: Successful... ResearchGate. [Link]

-

1,3-Diphenylpropan-1-Ones as Allosteric Modulators of α7 Nach Receptors with Analgesic and Antioxidant Properties. ResearchGate. [Link]

-

Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. [Link]

-

1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. PubMed. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. National Institutes of Health (NIH). [Link]

Sources

- 1. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 1-(3-(Piperidin-1-YL)phenyl)propan-1-one [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which its entire preclinical and clinical journey is built. These properties govern everything from synthetic feasibility and formulation to pharmacokinetic profiles and toxicological liabilities. This guide provides an in-depth technical exploration of the core physicochemical characteristics of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one, a novel compound with potential pharmacological significance.

While direct experimental data for this specific molecule is not yet extensively published, this document serves as a robust predictive and methodological framework. By leveraging data from structurally similar compounds and established analytical principles, we can construct a scientifically rigorous profile of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both predicted values and the experimental designs necessary to validate them. The causality behind each experimental choice is elucidated to empower researchers in their own investigations.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is to establish its molecular identity unequivocally. This involves determining its elemental composition, molecular weight, and three-dimensional structure.

Predicted Molecular Properties

Based on its chemical structure, we can predict the following fundamental properties for this compound:

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₁₈N₂O | Elemental Composition |

| Molecular Weight | 218.29 g/mol | Calculation |

| Monoisotopic Mass | 218.14191 Da | Calculation |

These values are crucial for mass spectrometry analysis, serving as the primary identifiers in complex biological matrices.

Spectroscopic Characterization Workflow

A multi-pronged spectroscopic approach is essential for unambiguous structural confirmation. The following workflow ensures a comprehensive and self-validating analysis.[1]

Caption: Workflow for the synthesis and spectroscopic characterization.

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the preferred method due to the polarity of the molecule. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.[1]

-

Expected Results: The ESI-MS in positive ion mode should reveal a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.1497. The high-resolution data will allow for the confirmation of the elemental formula C₁₃H₁₈N₂O.

-

Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Methodology:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR: Identifies the number of different types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon correlations, allowing for the complete assembly of the molecular structure.

-

-

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃:

-

7.20-7.40 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~3.50-3.80 ppm (m, 1H): Proton on the chiral carbon of the aminopyrrolidine ring.

-

~2.80-3.20 ppm (m, 6H): Protons of the ethyl bridge and the pyrrolidine ring adjacent to the nitrogen atoms.

-

~1.80-2.20 ppm (m, 4H): Remaining protons of the pyrrolidine ring.

-

~1.50 ppm (br s, 2H): Protons of the primary amine group.

-

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: The sample is analyzed as a thin film or KBr pellet.

-

Expected Absorption Bands (cm⁻¹):

-

~3300-3400 cm⁻¹: N-H stretching of the primary amine.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching of the aliphatic parts.

-

~1680 cm⁻¹: C=O stretching of the ketone.

-

~1600, 1495 cm⁻¹: C=C stretching of the aromatic ring.

-

Physicochemical Properties and Their Significance

The following properties are critical for predicting the behavior of a drug candidate in biological systems.

Solubility

-

Significance: Solubility in both aqueous and organic media is a determinant of a drug's absorption and distribution. Poor aqueous solubility can lead to low bioavailability.

-

Predicted Solubility: The presence of a basic amine and a polar ketone suggests moderate aqueous solubility, which would be pH-dependent. The phenyl group and the hydrocarbon backbone contribute to its solubility in organic solvents. It is predicted to be miscible with methanol and ethanol but have limited solubility in water.[2]

-

Experimental Protocol (Kinetic Solubility Assay):

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Add small aliquots of the stock solution to a buffered aqueous solution at various pH values (e.g., 4.0, 7.4, 9.0).

-

Shake the samples for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the concentration of the dissolved compound using HPLC-UV or a similar quantitative method.

-

Lipophilicity (LogP)

-

Significance: The partition coefficient (LogP) between octanol and water is a measure of a molecule's lipophilicity. It influences membrane permeability, protein binding, and metabolism.

-

Predicted LogP: Based on the structure, which contains both polar (amine, ketone) and non-polar (phenyl, alkyl chain) regions, a moderately lipophilic character is expected. The predicted XLogP3-AA value for the similar compound 1-phenyl-3-(1-pyrrolidinyl)-1-propanone is 2.1.[3][4] The addition of the amino group is expected to decrease this value slightly.

-

Experimental Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning between the two phases.

-

Centrifuge to separate the layers.

-

Measure the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

-

Acidity/Basicity (pKa)

-

Significance: The pKa values determine the ionization state of a molecule at a given pH. This affects its solubility, permeability, and interaction with biological targets.

-

Predicted pKa: The molecule possesses two basic nitrogen atoms: the secondary amine within the pyrrolidine ring and the primary amine substituent. The primary amine is expected to be the more basic of the two, with an estimated pKa in the range of 9-10. The pyrrolidine nitrogen, being part of an amide-like structure (an N-acyl hemiaminal), will be significantly less basic.

-

Experimental Protocol (Potentiometric Titration):

-

Dissolve a precise amount of the compound in water or a water/co-solvent mixture.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve.

-

Thermal Properties

Thermal properties are crucial for determining the stability of the compound during storage and manufacturing processes.

| Property | Predicted/Expected Range | Significance |

| Melting Point | Solid at room temperature | Purity and stability |

| Boiling Point | > 300 °C (Decomposition may occur) | Volatility and thermal stability |

-

Experimental Protocol (Melting Point): Determined using a standard melting point apparatus. The sharpness of the melting range is an indicator of purity.

-

Experimental Protocol (Thermogravimetric Analysis - TGA): TGA can be used to determine the thermal stability and decomposition temperature of the compound.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, overview of the essential physicochemical properties of this compound. The outlined experimental protocols offer a clear path for the empirical validation of these predictions. A thorough understanding of these foundational characteristics is a non-negotiable prerequisite for advancing this promising molecule through the drug development pipeline. Future work should focus on the experimental determination of these properties, followed by in-depth studies into its solid-state properties (polymorphism) and stability under various stress conditions.

References

- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google P

- 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed. (URL: )

-

1-Phenyl-3-(1-pyrrolidinyl)-1-propanone - PubChem. (URL: [Link])

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Deriv

-

1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. (URL: [Link])

Sources

A Technical Guide to the Identification of Potential Biological Targets for 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one

Abstract: The deconvolution of a novel chemical entity's biological target(s) is a foundational step in modern drug discovery and chemical biology. It provides the mechanistic framework necessary to understand a compound's therapeutic potential and predict its toxicological profile. This guide presents a comprehensive, multi-faceted strategy for identifying the biological targets of the novel compound, 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one. We will refer to this molecule as "Compound-X" for brevity. This document provides researchers, scientists, and drug development professionals with a logical workflow, detailing both computational prediction and experimental validation protocols. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to target identification.

Introduction: Structuring the Target Identification Funnel

The journey to elucidate the mechanism of action for a novel compound like Compound-X is best conceptualized as a funnel.[1] This process begins with broad, unbiased methods to generate a list of potential interacting proteins and progressively narrows the field through more specific, rigorous validation assays.

1.1 Structural Analysis of Compound-X

A preliminary analysis of Compound-X's structure provides valuable clues for hypothesizing potential target classes.

-

Phenylpropan-1-one Scaffold: This core is a common feature in various biologically active molecules, including some synthetic cathinone derivatives known to interact with monoamine transporters.[2] The propiophenone (1-phenyl-1-propanone) backbone itself is a recognized structural motif in medicinal chemistry.[3][4]

-

Aminopyrrolidine Moiety: The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and is known to be a key pharmacophore for interacting with a wide range of biological targets, including enzymes and receptors.[5][6][7][8] Specifically, the (S)-3-aminopyrrolidine scaffold has been explored for designing dual inhibitors of Abl and PI3K kinases.[9] The basic amine in this group is likely to be protonated at physiological pH, suggesting potential ionic interactions with acidic residues in a protein's binding pocket.

Based on these features, high-probability target classes for Compound-X include, but are not limited to:

-

G-Protein Coupled Receptors (GPCRs), particularly aminergic receptors (dopamine, serotonin, adrenergic).

-

Monoamine Transporters (DAT, SERT, NET).

-

Kinases (e.g., PI3K).

-

Other enzymes where a charged amine interaction is critical for substrate recognition.

The overall workflow for target identification is a multi-stage process, moving from computational predictions to direct experimental validation.

Caption: A high-level workflow for target deconvolution of a novel compound.

Phase 1: In Silico Target Prediction

Computational approaches offer a rapid and cost-effective first pass to generate hypotheses about a compound's biological targets.[10][11][12] These methods leverage vast databases of known drug-target interactions to predict new ones based on structural and chemical properties.

2.1 Similarity and Substructure Searching The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. Using Compound-X as a query, databases like ChEMBL, PubChem, and BindingDB can be searched for compounds with high structural similarity. The known targets of these similar compounds become primary hypothetical targets for Compound-X.

2.2 Reverse Docking and Pharmacophore Screening Reverse (or inverse) docking flips the conventional drug discovery paradigm: instead of screening a library of compounds against one target, Compound-X is docked against a library of hundreds or thousands of protein structures.[12] This approach can identify proteins whose binding pockets have a high predicted affinity for the compound. Pharmacophore modeling complements this by abstracting the key chemical features of Compound-X (e.g., hydrogen bond donors/acceptors, aromatic rings, charge centers) and searching for proteins that can accommodate this specific 3D arrangement of features.

Table 1: Hypothetical Output of In Silico Screening for Compound-X

| Method | Predicted Target Class | Representative Target(s) | Confidence Score |

|---|---|---|---|

| Similarity Search | Monoamine Transporters | Dopamine Transporter (DAT) | High |

| Substructure Search | GPCRs (Aminergic) | Serotonin Receptor 5-HT2A | Medium |

| Reverse Docking | Kinases | PI3Kγ | Medium |

| Pharmacophore Screen | GPCRs (Adrenergic) | Alpha-2A Adrenergic Receptor | Low |

Phase 2: Experimental Target Identification and Validation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm direct physical interaction between the compound and its putative target(s) in a biological context.[12] A multi-pronged approach using orthogonal methods is crucial for building a high-confidence case for target engagement.[13][14]

3.1 Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a classic and powerful technique for isolating binding partners from a complex protein mixture, such as a cell lysate.[14][15][16][17] This method involves immobilizing Compound-X onto a solid support (e.g., Sepharose beads) to create an "affinity matrix" that can 'fish' for its binding partners.[17][18]

Rationale: This is a direct method for identifying proteins that physically bind to the compound. By using the native compound as bait, it avoids potential artifacts from reporter-tagged systems. The subsequent identification by mass spectrometry provides an unbiased, proteome-wide readout.

Protocol 3.1.1: Affinity Chromatography

-

Probe Synthesis: Synthesize an analog of Compound-X with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester) suitable for covalent attachment to the chromatography resin. A critical control is to ensure this modified probe retains biological activity comparable to the parent compound.

-

Matrix Preparation: Covalently couple the synthesized probe to NHS-activated Sepharose beads. A parallel "dummy" column should be prepared using beads that have been blocked without the compound, to serve as a negative control for non-specific binders.

-

Lysate Incubation: Incubate the affinity matrix and the control matrix with a native cell or tissue lysate under conditions that maintain protein structure and function.

-

Washing: Extensively wash both matrices with buffer to remove proteins that do not specifically bind to the immobilized compound.[16]

-

Elution: Elute the specifically bound proteins. This is most effectively done via competitive elution, using a high concentration of the original, free Compound-X.[16] This ensures that only proteins which bind to the specific pharmacophore are released. A secondary, harsher elution with a denaturant can be used to recover very high-affinity binders.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize protein bands unique to the Compound-X column (compared to the control column) using silver or Coomassie staining. Excise these unique bands and identify the proteins using tryptic digestion followed by LC-MS/MS analysis.[16][19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 14. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. conductscience.com [conductscience.com]

- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 18. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one Interactions with the Human Dopamine Transporter (hDAT): A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the novel compound 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one. Due to the absence of established biological targets for this specific molecule, we employ a chemically-informed hypothesis, positing the human Dopamine Transporter (hDAT) as a plausible protein target based on structural similarities to known monoamine uptake inhibitors. This guide is designed for researchers, computational chemists, and drug development professionals, offering a complete workflow from initial target selection and system preparation to advanced molecular dynamics simulations and binding free energy calculations. We emphasize not just the procedural steps but the critical scientific reasoning that underpins methodological choices, ensuring a robust and reproducible computational study.

Part 1: Introduction and Rationale

The Investigational Compound: this compound

The subject of our investigation is this compound, a small molecule featuring a phenylpropan-1-one backbone and an aminopyrrolidine moiety. While specific pharmacological data for this compound is scarce in public literature, its core structure is analogous to several classes of centrally active agents. The presence of a tertiary amine and a hydrophobic phenyl group are common pharmacophoric features in molecules designed to interact with neurotransmitter systems.

Target Selection Rationale: The Human Dopamine Transporter (hDAT) as a Plausible Target

The structure of our compound bears a resemblance to pyrovalerone and its analogs, which are known to be potent inhibitors of the dopamine and norepinephrine transporters.[1] These transporters are critical for regulating neurotransmitter levels in the synapse.[2] The human Dopamine Transporter (hDAT), a member of the solute carrier 6 (SLC6) family, is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[3][4] Its dysfunction is implicated in numerous neurological and psychiatric conditions, making it a prime target for therapeutic intervention.[5]

Given the structural parallels, we hypothesize that this compound may act as an inhibitor of hDAT. This hypothesis provides a scientifically rigorous foundation for a detailed in silico investigation. For our study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human dopamine transporter, for instance, the PDB ID: 8VBY, which shows hDAT in a bound, outward-open conformation.[6][7]

Overview of the In Silico Workflow

Our computational strategy is a multi-stage process designed to progressively refine our understanding of the ligand-protein interaction, from a static prediction to a dynamic and energetically quantitative assessment.

Caption: High-level overview of the in silico modeling workflow.

Part 2: Pre-processing and System Setup

Scientific integrity in computational modeling begins with meticulous preparation of the input structures. Errors or artifacts introduced at this stage will propagate through the entire workflow.

Receptor Preparation (hDAT)

The starting point is the experimentally determined structure from the Protein Data Bank (PDB).[6][8] These structures often contain non-protein atoms (e.g., crystallization aids, co-solvents) and may lack hydrogen atoms. The preparation protocol aims to create a clean, chemically correct model of the protein for subsequent calculations.

Experimental Protocol: Preparing the hDAT Structure for Docking and Simulation

-

Obtain Structure: Download the PDB file for hDAT (e.g., 8VBY) from the RCSB PDB database.

-

Clean Protein Structure: Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to remove all non-essential molecules. This includes water molecules, co-crystallized ligands (unless studying their displacement), and any other heteroatoms not critical to the protein's structure or function. For PDB ID 8VBY, we would remove the inhibitors β-CFT and MRS7292.

-

Add Hydrogen Atoms: Since most PDB structures are derived from X-ray crystallography or cryo-EM and do not resolve hydrogen positions, hydrogens must be added computationally. It is crucial to use a method that predicts the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). Tools like H++ or the pdb2pqr server are excellent for this purpose.

-

Assign Atomic Charges: For docking, programs like AutoDock Tools assign Gasteiger charges. For MD simulations, the charges will be assigned by the chosen force field.

-

Save Processed Structure: Save the cleaned, hydrogen-added protein structure in the appropriate format (e.g., PDBQT for AutoDock Vina, PDB for GROMACS setup).

Ligand Preparation

The ligand must be converted from its 2D representation into a valid 3D conformation with appropriate atom types and charges.

Experimental Protocol: Generating a 3D Conformation and Preparing the Ligand File

-

Generate 2D Structure: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

-

Convert to 3D: Use a program like Open Babel or the RDKit to convert the 2D structure into an initial 3D conformation.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform a geometry optimization using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., MMFF94). This step is critical for obtaining a realistic starting conformation.

-

Assign Charges and Atom Types: For docking with AutoDock Vina, use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds. Save the final structure in PDBQT format.

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a computationally efficient method for generating plausible binding hypotheses.

Principle of Molecular Docking

Docking algorithms explore the conformational space of the ligand within the target's binding site, using a scoring function to estimate the binding affinity for each generated pose. The scoring function approximates the free energy of binding, with lower scores typically indicating more favorable interactions.

Defining the Binding Site

The search space for the docking algorithm must be defined. For hDAT, the known binding site for cocaine and other inhibitors is located in the central part of the transporter, roughly halfway across the membrane, involving transmembrane helices 1, 3, 6, and 8.[10][11] We will define a grid box encompassing this orthosteric site.

Experimental Protocol: Performing Molecular Docking

-

Prepare Input Files: You will need the prepared protein receptor file (receptor.pdbqt) and the prepared ligand file (ligand.pdbqt).

-

Define Grid Box: Using AutoDock Tools or a similar program, center a grid box on the known binding site. For hDAT (based on inhibitor-bound structures), this site is well-characterized. A box size of approximately 25 x 25 x 25 Å is usually sufficient to cover the site and allow for ligand flexibility.

-

Create Configuration File: Create a text file (conf.txt) specifying the input files and grid box parameters:

-

Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt

-

Analyze Results: Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results

The output should be analyzed both quantitatively and qualitatively.

-

Quantitative: The binding affinity score provides a numerical estimate of binding strength.

-

Qualitative: Visualize the top-ranked poses in a molecular viewer. Examine the key interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and protein residues. Do these interactions make chemical sense? For hDAT, key interactions often involve residues like Asp79, Tyr156, and Phe320.[11]

Table 1: Hypothetical Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (hDAT) | Interaction Type |

| 1 | -9.2 | Asp79, Ser422 | Salt Bridge, H-Bond |

| 1 | Val152, Phe320 | Hydrophobic | |

| 2 | -8.8 | Tyr156, Phe326 | Pi-Pi Stacking |

| 3 | -8.5 | Gly153, Ser357 | H-Bond |

Part 4: Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot, biological systems are dynamic. MD simulations model the movements of atoms over time, providing insights into the stability of the binding pose and the conformational changes in the protein-ligand complex.[7]

The "Why" of MD Simulation: From Static Poses to Dynamic Interactions

MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the system for tens to hundreds of nanoseconds, we can:

-

Assess the stability of the docked pose. An unstable ligand will drift significantly from its initial position.

-

Observe conformational changes in the protein and ligand upon binding.

-

Sample a range of conformations that can be used for more accurate binding free energy calculations.

Caption: Workflow for setting up and running an MD simulation.

Experimental Protocol: Preparing and Running the Protein-Ligand Complex for MD Simulation (using GROMACS)

-

System Preparation:

-

Choose Force Field: Select an appropriate force field (e.g., AMBER, CHARMM). The choice is critical and depends on the molecule types.

-

Generate Topology: Use gmx pdb2gmx for the protein. For the ligand, a separate parameterization is required using tools like CGenFF or Antechamber to generate topology files compatible with the chosen force field.

-

Combine Topologies: Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Define Box: Create a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

-

Add Solvent: Fill the box with a pre-equilibrated water model (e.g., TIP3P).

-

Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Minimization and Equilibration:

-

Energy Minimization: Run a steep descent energy minimization to relax the system and remove any bad contacts.

-

NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) for ~100-200 ps to stabilize the temperature.

-

NPT Equilibration: Equilibrate at a constant Number of particles, Pressure, and Temperature (NPT) for ~500-1000 ps to stabilize the pressure and density.

-

-

Production MD:

-

Run the production simulation for the desired length of time (e.g., 100 ns). Save the coordinates at regular intervals (e.g., every 10 ps).

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand to assess stability. A stable system will show the RMSD plateauing after an initial equilibration period.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking.

-

Part 5: Binding Free Energy Calculation

MD simulations provide the trajectory, but to get a more accurate estimate of binding affinity, we can use post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or MM/Generalized Born Surface Area (MM/GBSA).[12]

Introduction to MM/PBSA

MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energy, solvation free energy, and conformational entropy.[12][13] It is a compromise between the speed of docking scores and the high computational cost of alchemical free energy methods.

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Where each G term is: G = E_MM + G_solv - TΔS

-

E_MM: Molecular mechanics energy (bonds, angles, dihedrals, van der Waals, electrostatic).

-

G_solv: Solvation free energy (polar and non-polar contributions).

-

-TΔS: Conformational entropy (often omitted for relative rankings due to high computational cost).

Experimental Protocol: Performing MM/PBSA Calculation

-

Extract Frames: From the stable portion of your production MD trajectory, extract a set of snapshots (e.g., 100-500 frames).

-

Create Topologies: Generate three separate topology files: one for the complex, one for the receptor alone, and one for the ligand alone.

-

Run MM/PBSA Script: Use a tool like gmx_MMPBSA (for GROMACS trajectories) or the MMPBSA.py script in AMBERTools. The script will iterate through each snapshot and calculate the energy components for the complex, receptor, and ligand.

-

Analyze Output: The tool will provide the final averaged binding free energy and its components (van der Waals, electrostatic, polar solvation, non-polar solvation).

Table 2: Hypothetical MM/PBSA Results

| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |

| van der Waals (ΔE_vdW) | -180.5 | 15.2 |

| Electrostatic (ΔE_elec) | -95.3 | 20.1 |

| Polar Solvation (ΔG_pol) | 165.8 | 18.5 |

| Non-Polar Solvation (ΔG_np) | -15.1 | 1.8 |

| Total Binding Energy (ΔG_bind) | -125.1 | 12.6 |

Note: The entropy term (-TΔS) was not calculated in this example.

Part 6: Data Interpretation and Conclusion

Synthesizing the Results

The combination of docking, MD, and MM/PBSA provides a multi-faceted view of the ligand-protein interaction.

-

Docking provided an initial, high-ranking pose with a strong predicted affinity (-9.2 kcal/mol), highlighting a key salt bridge with Asp79.

-

MD Simulation would (hypothetically) show that this pose is stable over 100 ns, with the ligand's RMSD remaining low and the crucial salt bridge interaction maintained for a high percentage of the simulation time.

-

MM/PBSA analysis corroborates these findings with a favorable calculated binding free energy (-125.1 kJ/mol), indicating that both electrostatic and van der Waals forces are major drivers of binding.

This cohesive story, from static prediction to dynamic stability and energetic favorability, builds a strong case for this compound being a potent binder of the human Dopamine Transporter.

Limitations and Future Directions

It is imperative to acknowledge the limitations of in silico modeling. These methods rely on approximations (force fields, scoring functions) and are sensitive to initial setup parameters. The results are predictions, not experimental proof.

The logical next steps would be:

-

Experimental Validation: In vitro binding assays (e.g., radioligand binding assays) are essential to confirm the predicted binding and determine an experimental Ki or IC50 value.

-

Advanced Calculations: For higher accuracy, alchemical free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) could be performed.

-

SAR Studies: Model analogs of the lead compound to build a Structure-Activity Relationship (SAR) and guide the design of more potent or selective inhibitors.

This guide provides a robust framework for the initial computational investigation of a novel compound, laying the groundwork for hypothesis-driven experimental research.

References

-

Srivastava, D. K., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Nature. [Link]

-

Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with dopamine. RCSB PDB. [Link]

-

Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85–90. [Link]

-

Shabareesh, P., et al. (2021). X-ray structure of a functional Drosophila dopamine transporter in L-norepinephrine bound form. RCSB PDB. [Link]

-

Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322–327. [Link]

-

Kumar, M., et al. (2024). Cryo-EM structure of the dopamine transporter with a novel atypical non-competitive inhibitor bound to the orthosteric site. Nature Communications, 15(1), 5945. [Link]

-

Srivastava, D. K., & Gouaux, E. (2024). Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc. RCSB PDB. [Link]

-

Shi, L., et al. (2008). How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. Biophysical Journal, 95(11), 5031–5042. [Link]

-

SimBiol (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

-

Zhang, M., et al. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Journal of the American Heart Association, 14(8). [Link]

-

Maddy's Lab (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

-

Srivastava, D. K., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. ResearchGate. [Link]

-

CD ComputaBio (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

-

Nielsen, J. C., et al. (2024). Outward-open structure of human dopamine transporter bound to cocaine. RCSB PDB. [Link]

-

Schulten, K., et al. (2013). Insights from molecular dynamics: the binding site of cocaine in the dopamine transporter and permeation pathways of substrates in the leucine and dopamine transporters. PMC. [Link]

-

Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. [Link]

-

Scribd (n.d.). MM/PBSA Free Energy Calculation Guide. Scribd. [Link]

-

Cheng, M. H., & Bahar, I. (2015). Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter. Structure, 23(11), 2171–2181. [Link]

-

Jean, B., et al. (2017). Molecular dynamics of conformation-specific dopamine transporter-inhibitor complexes. Duquesne Scholarship Collection. [Link]

-

Hidayat, T., et al. (2025). Targeting Dopamine Transporter (DAT) with Peronema canescens Bioactives: A Molecular Docking Study for Stroke-Related Pain and Sedation Management. ResearchGate. [Link]

-

Subramanian, N. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1146247. [Link]

-

Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3606–3615. [Link]

-

G G, A., et al. (2021). In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega, 6(23), 14811–14825. [Link]

-

Colucci, D., et al. (2021). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Semantic Scholar. [Link]

-

Zafari, P., et al. (2021). Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach. New Journal of Chemistry, 45(13), 5910–5923. [Link]

-

Zhang, Y., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(15), 4721–4734. [Link]

-

Rempel, V., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. [Link]

-

Teixeira, M., et al. (2020). In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. Frontiers in Chemistry, 8, 576223. [Link]

Sources

- 1. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. m.youtube.com [m.youtube.com]

- 10. rcsb.org [rcsb.org]

- 11. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peng-lab.org [peng-lab.org]

- 13. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

An In-Depth Technical Guide to the Synthesis and Potential Significance of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one

Disclaimer: The specific molecule, 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one, is not extensively documented in current scientific literature. This guide, therefore, provides a comprehensive overview based on the well-established chemistry of its constituent scaffolds: the 3-aminopyrrolidine moiety and the phenylpropanone framework. We will explore its logical synthesis, predicted properties, and potential biological relevance by examining closely related, well-characterized compounds.

Introduction: A Scaffold of Untapped Potential

The convergence of privileged structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents. The target molecule, this compound, represents such a convergence. It combines the rigid, stereochemically rich 3-aminopyrrolidine core with a flexible phenylpropanone side chain. While direct historical data on this specific compound is scarce, its architecture suggests a compelling rationale for its synthesis and evaluation.

-

The 3-Aminopyrrolidine Core: This five-membered nitrogen heterocycle is a cornerstone in modern drug discovery. Its derivatives are known to exhibit a wide range of biological activities, acting as antagonists for chemokine receptors like CCR2[1][2], and as dual inhibitors of Abl and PI3K kinases in cancer research[3]. The presence of a chiral amino group provides a critical anchor for specific molecular interactions and allows for stereochemical diversification.

-

The Phenylpropanone Framework: The broader class of 1-phenyl-3-(amino)-1-propanones, often synthesized via the Mannich reaction, has been investigated for various pharmacological effects.[4] Derivatives have shown promise as cytotoxic agents against cancer cell lines and possess other important biological activities.[5]

This guide will provide a detailed roadmap for the prospective synthesis of this compound, grounded in established chemical principles. Furthermore, we will build a strong hypothesis for its potential biological applications by analyzing the structure-activity relationships (SAR) of its closest analogs.

Proposed Synthetic Pathway

The synthesis of the target molecule can be logically approached through a convergent strategy. This involves the preparation of a protected 3-aminopyrrolidine intermediate, followed by acylation with a 3-phenylpropanoyl unit, and subsequent deprotection. A key consideration is the management of the two amine functionalities on the pyrrolidine ring, which have different nucleophilicities. The secondary amine within the ring is generally more nucleophilic and will preferentially react during acylation. The primary 3-amino group must be protected to prevent side reactions.

Synthesis of the Key Intermediate: (S)-3-(tert-butoxycarbonylamino)pyrrolidine

A robust and stereoselective synthesis of chiral 3-aminopyrrolidine is paramount. Several routes have been established, often starting from inexpensive chiral precursors like amino acids. One efficient method begins with trans-4-hydroxy-L-proline.[6]

Caption: Proposed workflow for synthesizing the key chiral intermediate.

Final Assembly: Acylation and Deprotection

With the protected 3-aminopyrrolidine in hand, the final steps involve coupling it with the 3-phenylpropanoyl side chain.

-

Preparation of 3-Phenylpropanoic Acid: This can be readily synthesized or is commercially available. For the acylation step, it is often converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated using standard peptide coupling reagents.

-

Acylation: The secondary amine of (S)-3-(tert-butoxycarbonylamino)pyrrolidine is acylated with 3-phenylpropanoyl chloride or via a coupling reaction (e.g., using HATU or EDC/HOBt) with 3-phenylpropanoic acid.

-

Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the 3-amino position. This is typically achieved under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent) to yield the target compound, 1-((S)-3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one, as a salt.

Caption: Final acylation and deprotection steps.

Postulated Biological Activity and Therapeutic Potential

The biological profile of the target molecule can be inferred from the activities of its structural relatives. This analysis points toward several promising areas for investigation.

| Compound Class | Reported Biological Activity | Potential Implication for Target Molecule | Reference |

| 3-Aminopyrrolidine Derivatives | Potent antagonists of human CC chemokine receptor 2 (hCCR2). | Potential as an anti-inflammatory agent for diseases like atherosclerosis or rheumatoid arthritis. | [1][2] |

| 3-Aminopyrrolidine Derivatives | Dual inhibitors of Abl and PI3K kinases. | Potential application in oncology, particularly for chronic myeloid leukemia (CML). | [3] |

| 1-Phenyl-3-aminopropanone Analogs | Cytotoxic effects against human cancer cell lines (e.g., MCF-7). | Potential as a novel cytotoxic agent for cancer therapy. | [5] |

The combination of the 3-aminopyrrolidine scaffold, known for its role in specific receptor and enzyme inhibition, with the phenylpropanone moiety, associated with broader cytotoxic effects, suggests that this compound could be a multi-target agent or possess a unique activity profile. The primary amine at the 3-position could serve as a key hydrogen-bonding donor, potentially enhancing binding affinity to target proteins compared to analogs lacking this group.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and represent a viable pathway to the target compound.

Protocol 1: Synthesis of (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine[6]

This multi-step protocol starts from commercially available trans-4-hydroxy-L-proline.

-

Decarboxylation & Protection: Trans-4-hydroxy-L-proline is subjected to decarboxylation, followed by N-protection with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-(R)-3-hydroxypyrrolidine.

-

Sulfonylation: The hydroxyl group is activated by reaction with methanesulfonyl chloride (MsCl) in the presence of an organic base (e.g., triethylamine) in a solvent like dichloromethane at 0 °C to room temperature. This yields N-Boc-(R)-3-(methylsulfonyloxy)pyrrolidine.

-

Azidation: The mesylate is displaced with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80-90 °C). This proceeds via an Sₙ2 mechanism, inverting the stereocenter to give the desired (S)-azide intermediate. The product is purified by column chromatography.

Protocol 2: Acylation and Deprotection to Yield Final Product

-

Reduction of Azide: The intermediate, (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine, is dissolved in a solvent like methanol. The azide is reduced to a primary amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere or by using triphenylphosphine followed by water (Staudinger reaction). This yields (S)-1-tert-butoxycarbonyl-3-aminopyrrolidine.

-

Acylation:

-

To a solution of (S)-1-tert-butoxycarbonyl-3-aminopyrrolidine (1.0 eq) and a base like triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 3-phenylpropanoyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain 1-((S)-3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-3-phenylpropan-1-one.

-

-

Boc-Deprotection:

-

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor for the disappearance of starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual TFA.

-

The resulting residue, 1-((S)-3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one trifluoroacetate salt, can be further purified if necessary.

-

Conclusion and Future Directions

While the discovery and history of this compound are not recorded, a logical and feasible synthetic pathway can be designed based on robust, well-documented chemical transformations. The analysis of structurally related compounds strongly suggests that this molecule is a prime candidate for biological evaluation, with potential applications in anti-inflammatory and anticancer research.

Future work should focus on the execution of the proposed synthesis, full characterization of the final compound (including NMR, mass spectrometry, and chiral analysis), and subsequent screening in relevant biological assays to validate the hypotheses presented in this guide. The exploration of stereoisomers and derivatives with substitutions on the phenyl ring could further elucidate the structure-activity relationship and lead to the discovery of potent and selective therapeutic agents.

References

-

Title: Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists Source: Bioorganic & Medicinal Chemistry Letters, 2010. URL: [Link][1]

-

Title: 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine Source: Organic Letters, 2008. URL: [Link][7]

-

Title: Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists Source: Sejong University Repository. URL: [Link][2]

-

Title: Synthesis method of (S)-3-amino pyrrolidine dihydrochloride Source: Google Patents (CN102531987A). URL: [6]

-

Title: Three-component radical homo Mannich reaction Source: Nature Communications, 2021. URL: [Link][8]

-

Title: Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride Source: ResearchGate. URL: [Link][9]

-

Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: Google Patents (EP0928787B1). URL: [10]

-

Title: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione Source: Journal of the Chemical Society, Perkin Transactions 1, 1989. URL: [Link][11]

-

Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: European Patent Office, EP 1138672 A1. URL: [Link][12]

-

Title: Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors Source: European Journal of Medicinal Chemistry, 2011. URL: [Link][3]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules, 2022. URL: [Link][13]

-

Title: 3-Aminopyrrolidine Source: PubChem, National Center for Biotechnology Information. URL: [Link][14]

-

Title: 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone Source: PubChem, National Center for Biotechnology Information. URL: [Link][15]

-

Title: Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors Source: Organic & Biomolecular Chemistry, 2017. URL: [Link][16]

-

Title: A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids Source: Angewandte Chemie International Edition, 2010. URL: [Link][17]

-

Title: Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction Source: UCL Discovery. URL: [Link][18]

-

Title: Pyrrolidine synthesis Source: Organic Chemistry Portal. URL: [Link][19]

-

Title: Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents Source: Iranian Journal of Pharmaceutical Research, 2021. URL: [Link][5]

Sources

- 1. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 11. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | C13H17NO | CID 70034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. A 4-hydroxypyrrolidine-catalyzed mannich reaction of aldehydes: control of anti-selectivity by hydrogen bonding assisted by Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. Pyrrolidine synthesis [organic-chemistry.org]

1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(3-aminopyrrolidin-1-yl)-3-phenylpropan-1-one

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of the novel compound this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding not just of the analytical techniques involved, but also the strategic rationale behind their application. We will proceed as if this molecule is a newly synthesized entity, demonstrating a first-principles approach to its characterization.

Introduction and Rationale

The molecule this compound combines several key pharmacophores: a pyrrolidine ring, a chiral aminopyrrolidine moiety, and a phenylpropanone backbone. This unique combination suggests potential applications in medicinal chemistry, possibly as a scaffold for CNS-active agents or other therapeutic candidates. Given its novelty, unambiguous confirmation of its covalent structure is a prerequisite for any further investigation into its biological activity.

This document outlines a self-validating system of analysis, integrating data from multiple spectroscopic techniques to build an unassailable structural argument. We will detail the "why" behind each experimental choice, ensuring a logical and scientifically rigorous elucidation process.

Hypothetical Synthesis Pathway

To provide context for the analytical challenge, we propose a plausible synthetic route. The target molecule can be envisioned as the product of a Mannich-type reaction followed by acylation, or more directly, via an amide coupling reaction. For this guide, we will consider the acylation of 3-aminopyrrolidine with 3-phenylpropanoic acid.

DOT Script for Synthesis Pathway

Caption: Proposed amide coupling synthesis route.

This proposed synthesis immediately highlights key structural questions:

-

Regiochemistry: Did the acylation occur on the pyrrolidine nitrogen as intended, or on the primary amine at the 3-position?

-

Integrity: Have the phenyl and pyrrolidine rings remained intact?

-

Purity: Is the final product free of starting materials and coupling reagents?

The following analytical workflow is designed to answer these questions decisively.

The Analytical Workflow: A Multi-Modal Approach

A robust structure elucidation relies on the convergence of data from orthogonal analytical techniques. No single method is sufficient. Our workflow integrates Mass Spectrometry (MS) for molecular weight determination, Infrared (IR) Spectroscopy for functional group identification, and a suite of Nuclear Magnetic Resonance (NMR) experiments for mapping the covalent framework.

DOT Script for Analytical Workflow

Caption: Integrated workflow for structure elucidation.

Step-by-Step Experimental Protocols & Data Interpretation

Mass Spectrometry (MS)

Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques to provide the accuracy needed to derive a unique elemental formula, a cornerstone of trustworthy characterization.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of methanol (LC-MS grade).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition (Positive Ion Mode): Infuse the sample solution at 5 µL/min. Set the ESI source parameters to typical values (e.g., capillary voltage: 3.5 kV; sheath gas: 10 arbitrary units; aux gas: 2 arbitrary units; capillary temp: 275 °C). Acquire data over a mass range of m/z 50-750.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the exact mass and determine the most probable elemental composition.

Predicted Data & Interpretation: The molecular formula for this compound is C₁₃H₁₈N₂O.

| Parameter | Predicted Value | Interpretation |

| Molecular Formula | C₁₃H₁₈N₂O | Provides the count of each atom in the molecule. |

| Monoisotopic Mass | 218.1419 g/mol | The exact mass of the molecule with the most abundant isotopes. |

| Observed Ion [M+H]⁺ | m/z 219.1492 | The primary ion expected in ESI positive mode. The measured mass should be within 5 ppm of the theoretical value to confirm the elemental formula. The presence of two nitrogen atoms is consistent with the odd mass of the molecular ion. |

| Key Fragment Ions | m/z 131 (C₉H₉O⁺), m/z 87 (C₄H₉N₂⁺) | Fragmentation can provide initial structural clues. The m/z 131 fragment likely corresponds to the phenylpropanone moiety, while the m/z 87 fragment suggests the aminopyrrolidine portion.[1][2][3] |

This HRMS data provides strong evidence for the elemental composition, fulfilling the first requirement for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[4] Its purpose here is to confirm the successful formation of the amide bond and the presence of the primary amine and aromatic ring, which are defining features of the target structure. Attenuated Total Reflectance (ATR) is chosen for its simplicity and minimal sample preparation.[5]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard benchtop FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample and collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Interpretation |

| ~3350-3250 (two bands) | N-H Stretch (primary amine) | The presence of two distinct bands in this region is characteristic of a primary amine (-NH₂), providing strong evidence that the exocyclic amine is present and unreacted.[7] |

| ~3100-3000 | C-H Stretch (aromatic) | Indicates the presence of the phenyl group. |

| ~2950-2850 | C-H Stretch (aliphatic) | Confirms the presence of the aliphatic pyrrolidine and propanone backbone. |

| ~1640 (strong) | C=O Stretch (tertiary amide) | This is a critical peak. Its position, typically lower than a ketone (~1715 cm⁻¹), is indicative of a tertiary amide carbonyl.[8] This strongly supports the hypothesis that acylation occurred on the pyrrolidine nitrogen. A peak around 1715 cm⁻¹ would suggest an unreacted ketone. |

| ~1600, ~1480 | C=C Stretch (aromatic ring) | Further confirms the presence of the phenyl ring. |

| ~1590-1500 | N-H Bend (primary amine) | The bending vibration of the primary amine group, corroborating the N-H stretching data. |

The FTIR spectrum provides a quick, high-confidence check for the key functional groups, strongly suggesting the correct amide bond has been formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy